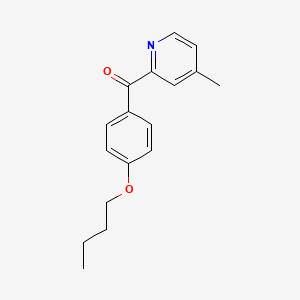

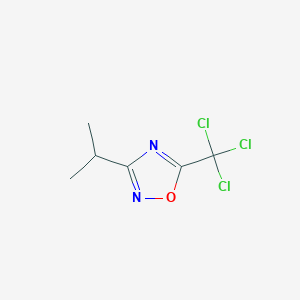

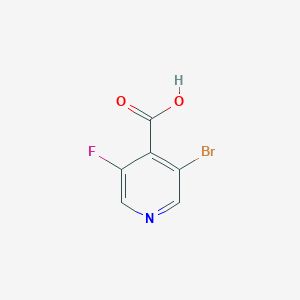

![molecular formula C11H16N2O2 B1532317 tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate CAS No. 1263281-62-4](/img/structure/B1532317.png)

tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate

Overview

Description

Tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate (TBPHIC) is an organic compound belonging to the class of imidazole derivatives. It is used as a key intermediate in the synthesis of various pharmaceuticals, such as antibacterial and anti-inflammatory agents. TBPHIC is also used in the synthesis of other organic compounds, such as polymers, dyes, and catalysts.

Scientific Research Applications

Synthesis of Nootropic Drugs

The compound is utilized in the synthesis of nootropic drugs like dimiracetam, which belong to the racetam family. These drugs are known for their cognitive-enhancing effects .

Development of Adrenergic Receptor Agonists

It serves as a precursor for the synthesis of potent α1A-adrenergic receptor partial agonists. These agents have selectivity over α1B, α1D, and α2A receptor subtypes, which is significant in treating conditions like hypertension .

Electrochemical Applications

The structural stability provided by the tert-butyl group makes this compound a candidate for electrochemical applications, including electrolytes in fuel cells and batteries .

Ionic Liquid Research

This compound is of interest in the field of ionic liquids, which have applications ranging from carbon dioxide capture to nanoparticle stabilization .

Chromatin-Regulatory Protein Inhibition

Derivatives of this compound have been explored as inhibitors for WDR5, a chromatin-regulatory scaffold protein overexpressed in various cancers. This makes it a potential target for cancer therapeutics .

Material Science

Due to its versatile properties, the compound is researched for its applications in material science, particularly in the design of new cation moieties for ionic liquids .

Organic Synthesis

The tert-butyl group in the compound provides steric protection, making it a valuable building block in organic synthesis. It is used in constructing complex molecular architectures .

Crystallography Studies

The compound’s crystal structure has been analyzed to understand its stability, which is crucial for its applications in crystallography and material characterization .

Mechanism of Action

Target of Action

Similar compounds, such as 6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole derivatives, have been reported to exhibit potent inhibitory activity against receptor-interacting protein kinase 1 (ripk1) .

Mode of Action

It can be inferred from related compounds that it may interact with its target, potentially ripk1, resulting in inhibition of the target’s activity .

Biochemical Pathways

Related compounds have been reported to inhibit necroptosis, a form of regulated cell death . This suggests that the compound may affect pathways related to cell death and survival.

Pharmacokinetics

In vivo pharmacokinetic studies have been performed on related compounds to determine their oral exposure .

Result of Action

Related compounds have displayed potent anti-necroptotic activity in both human and mouse cellular assays , suggesting that this compound may have similar effects.

properties

IUPAC Name |

tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-7-13-6-4-5-9(13)12-8/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTINIWEOCJMLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN2CCCC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

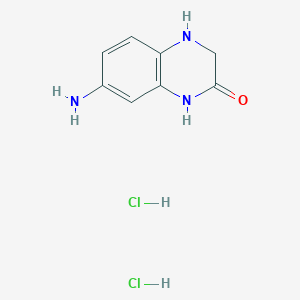

![3-({1,3-diethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1532236.png)

![3-[4-Chloro-3-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1532237.png)